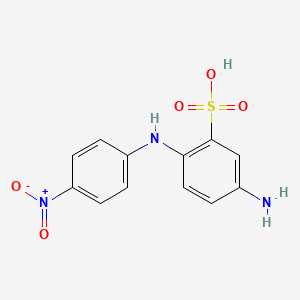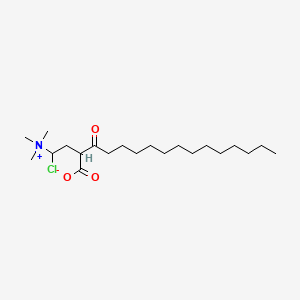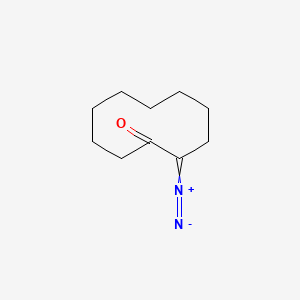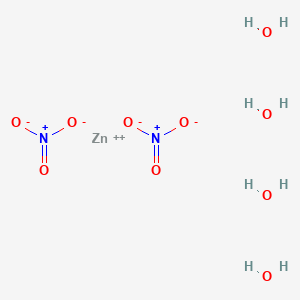
Tetrahydrofuran(Stabilized)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran (THF) is a cyclic ether that is commonly used as a solvent in chemical reactions. THF is a colorless, water-miscible liquid that has a low viscosity and a high boiling point. THF is commonly stabilized with butylated hydroxytoluene (BHT) to prevent peroxide formation.
Mecanismo De Acción
Tetrahydrofuran(Stabilized) acts as a polar aprotic solvent, which means that it can dissolve polar and nonpolar compounds. Tetrahydrofuran(Stabilized) can form hydrogen bonds with polar compounds, which can enhance the solubility of these compounds. Tetrahydrofuran(Stabilized) can also stabilize reactive intermediates in chemical reactions, which can improve the yield of the reaction.
Biochemical and Physiological Effects:
Tetrahydrofuran(Stabilized) has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. Tetrahydrofuran(Stabilized) has been used as a vehicle for drug delivery and has been shown to enhance the absorption of some drugs. Tetrahydrofuran(Stabilized) has also been used as a cryoprotectant in the preservation of biological tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydrofuran(Stabilized) is a versatile solvent that can dissolve a wide range of compounds. Tetrahydrofuran(Stabilized) is also relatively inexpensive and easy to handle. However, Tetrahydrofuran(Stabilized) can form peroxides over time, which can be explosive and hazardous. Therefore, Tetrahydrofuran(Stabilized) must be stabilized with BHT to prevent peroxide formation. Tetrahydrofuran(Stabilized) is also highly flammable and should be handled with care.
Direcciones Futuras
There are several future directions for the use of Tetrahydrofuran(Stabilized) in scientific research. Tetrahydrofuran(Stabilized) has been used as a solvent in the production of biodegradable polymers, which could have applications in drug delivery and tissue engineering. Tetrahydrofuran(Stabilized) could also be used as a co-solvent in green chemistry reactions, which could reduce the environmental impact of chemical synthesis. Additionally, Tetrahydrofuran(Stabilized) could be used as a cryoprotectant in the preservation of stem cells and other biological tissues.
Conclusion:
In conclusion, Tetrahydrofuran(Stabilized) is a versatile solvent that has many applications in scientific research. Tetrahydrofuran(Stabilized) can be synthesized by the dehydration of 1,4-butanediol and is commonly stabilized with BHT. Tetrahydrofuran(Stabilized) has been used as a solvent in the synthesis of polymers and pharmaceuticals and has also been used as a cryoprotectant in the preservation of biological tissues. Tetrahydrofuran(Stabilized) has advantages and limitations for use in laboratory experiments, and future directions for the use of Tetrahydrofuran(Stabilized) include the production of biodegradable polymers and the use of Tetrahydrofuran(Stabilized) as a co-solvent in green chemistry reactions.
Métodos De Síntesis
Tetrahydrofuran(Stabilized) can be synthesized by the dehydration of 1,4-butanediol using an acid catalyst. The reaction is carried out at high temperatures and pressures. The resulting Tetrahydrofuran(Stabilized) is then purified by distillation and stabilized with BHT.
Aplicaciones Científicas De Investigación
Tetrahydrofuran(Stabilized) is widely used as a solvent in chemical reactions, particularly in the synthesis of polymers and pharmaceuticals. Tetrahydrofuran(Stabilized) has also been used as a reagent in the synthesis of organometallic compounds and as a co-solvent in chromatography. Tetrahydrofuran(Stabilized) has been used in the production of polytetramethylene ether glycol (PTMEG), which is used in the manufacture of spandex fibers.
Propiedades
Número CAS |
109-99-0 |
|---|---|
Nombre del producto |
Tetrahydrofuran(Stabilized) |
Fórmula molecular |
C76H148N2O31 |
Peso molecular |
1586.003 |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-aminooxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-undecyltridecanedioic acid |
InChI |
InChI=1S/C76H148N2O31/c1-2-3-4-5-6-8-11-14-17-21-76(75(83)84,22-18-15-12-9-7-10-13-16-19-72(79)80)74(82)78-23-25-86-27-29-88-31-33-90-35-37-92-39-41-94-43-45-96-47-49-98-51-53-100-55-57-102-59-61-104-63-65-106-67-69-108-71-70-107-68-66-105-64-62-103-60-58-101-56-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-20-73(81)109-77/h2-71,77H2,1H3,(H,78,82)(H,79,80)(H,83,84) |
Clave InChI |
CKBXMOVWKHHYOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC(=O)O)(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




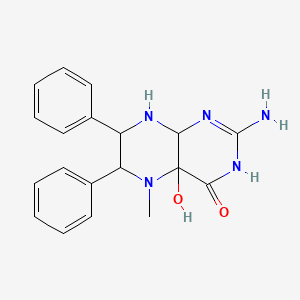

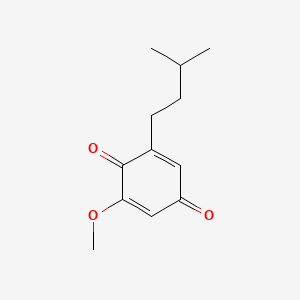
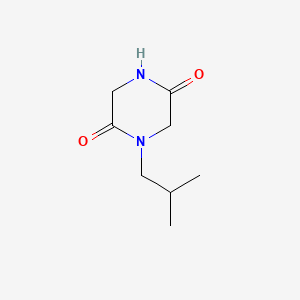

![2H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579017.png)
